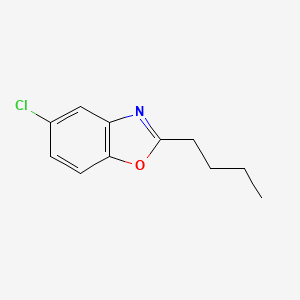

2-Butyl-5-chloro-1,3-benzoxazole

Description

Significance of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole nucleus is a key structural motif in a multitude of natural and synthetic compounds. nih.gov Its inherent chemical properties and amenability to structural modification have established it as a subject of intensive study in organic and medicinal chemistry. researchgate.netnih.gov

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the benzoxazole ring system fits this description aptly. researchgate.netnih.gov In synthetic organic chemistry, it is highly valued for several reasons:

Versatility in Synthesis : A wide array of synthetic methodologies has been developed for the construction of the benzoxazole core, often starting from readily available precursors like 2-aminophenols. rsc.orgthieme-connect.com These methods include condensation reactions with various carbonyl compounds, allowing for the introduction of a wide range of substituents. chemicalbook.com

Functionalization Potential : The benzoxazole ring is relatively stable due to its aromaticity, yet it possesses reactive sites that permit functionalization. wikipedia.orgchemeurope.com This allows chemists to systematically modify the core structure to fine-tune its properties.

Foundation for Bioactive Molecules : The scaffold is a fundamental component in numerous compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov Its presence is a key feature in the design of new pharmaceutical agents. nih.govwjpsonline.com

The importance of the benzoxazole scaffold extends beyond synthetic chemistry into several other areas of the chemical sciences. researchgate.net Its derivatives are investigated for a wide range of applications, highlighting its interdisciplinary significance. nih.govthieme-connect.com

Medicinal and Pharmaceutical Chemistry : This is the most prominent area of application, with benzoxazole derivatives being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. researchgate.netnih.govnih.gov

Agrochemicals : Certain benzoxazole compounds have been developed for use in agriculture, for instance, as fungicides, showcasing their utility in crop protection. smolecule.commdpi.com

Materials Science : The unique optical and electronic properties of some benzoxazole derivatives make them interesting candidates for applications such as optical brighteners and components in polymers and organic light-emitting diodes (OLEDs). thieme-connect.comsmolecule.com

Structural Characteristics of the Benzoxazole Core

The distinct structure of the benzoxazole core is fundamental to its chemical behavior and its ability to interact with biological systems.

The benzoxazole molecule consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, creating a planar, bicyclic aromatic system. rsc.orgwikipedia.orgchemicalbook.com This structure has several key features:

Planarity : The planar geometry of the benzoxazole scaffold is a significant characteristic, contributing to its ability to participate in π–π stacking interactions with biomacromolecules. chemicalbook.com

Aromaticity : The aromatic nature of the fused ring system confers considerable stability to the molecule. wikipedia.orgchemeurope.com

Hydrogen Bonding Capability : The presence of both a nitrogen and an oxygen atom in the oxazole ring allows the scaffold to act as a hydrogen bond acceptor, which is a crucial aspect of its interaction with biological targets. chemicalbook.com

A particularly noteworthy feature of the benzoxazole scaffold is its structural similarity to naturally occurring purine (B94841) bases. wjpsonline.com

Structural Isosteres : Benzoxazoles are considered structural isosteres of nucleic bases such as adenine (B156593) and guanine. jocpr.com This resemblance allows them to interact with biopolymers like DNA and proteins, which is a key reason for their diverse biological activities. wjpsonline.comjocpr.com This interaction is often a starting point for the rational design of new therapeutic agents.

Specific Focus on 2-Butyl-5-chloro-1,3-benzoxazole within Benzoxazole Derivatives

Within the large family of benzoxazole derivatives, this compound is a compound with specific structural modifications that influence its properties. smolecule.com It is a heterocyclic compound featuring the core benzoxazole structure with a butyl group attached at the 2-position and a chlorine atom at the 5-position. smolecule.com

The chemical reactivity of this specific molecule is influenced by its substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the butyl group affect its chemical behavior in reactions such as nucleophilic and electrophilic substitutions. smolecule.com The unique combination of a butyl and a chloro substituent may impart distinct physical and chemical properties that could lead to novel applications in drug development and agrochemicals. smolecule.com

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂ClNO |

| Family | Benzoxazole |

| Substituents | 2-Butyl, 5-Chloro |

| Potential Applications | Pharmaceuticals, Agrochemicals |

Conventional Synthetic Pathways

The cornerstone of benzoxazole synthesis has traditionally been the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org This versatile approach allows for the introduction of diverse substituents onto the benzoxazole core.

Condensation Reactions with 2-Aminophenols.smolecule.comrsc.orgresearchgate.netnih.govnih.govresearchgate.net

The reaction of a 2-aminophenol (B121084), in this case, 2-amino-4-chlorophenol (B47367), with a suitable four-carbon electrophile is the most direct route to this compound.

The condensation of 2-aminophenols with aldehydes is a widely employed method for synthesizing 2-substituted benzoxazoles. rsc.orgnih.gov This reaction can be facilitated by various catalysts, including Brønsted acids, Lewis acids, and nanocatalysts, often under mild conditions. rsc.org For the synthesis of this compound, the reaction would involve 2-amino-4-chlorophenol and valeraldehyde.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, the use of magnetic nanomaterial-supported Lewis acidic ionic liquids has been shown to catalyze the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, offering advantages such as short reaction times and catalyst reusability. nih.gov Similarly, elemental sulfur has been identified as an effective oxidant for the oxidative condensation of 2-aminophenols with a range of aldehydes, including aliphatic ones. researchgate.net

The reaction of 2-aminophenols with ketones can also yield 2-substituted benzoxazoles. For example, elemental sulfur in the presence of N-methylpiperidine promotes the oxidative coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles. ijpbs.com

Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes

| Catalyst/Promoter | Reaction Conditions | Yield (%) | Reference |

| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 85–98 | rsc.org |

| Magnetic solid acid nanocatalyst | Water, reflux, 45 min | 79–89 | rsc.org |

| TiO₂–ZrO₂ | Acetonitrile (B52724), 60 °C, 15–25 min | 83–93 | rsc.org |

| Rice husk derived activated carbon | Methanol, RT, 2–5 min | 92–99 | rsc.org |

| Elemental sulfur / Na₂S·5H₂O | DMSO, 70 °C, 16 h | 40–78 | rsc.org |

| LAIL@MNP | Solvent-free, sonication, 70 °C, 30 min | up to 90 | nih.gov |

The condensation of 2-aminophenols with carboxylic acids or their derivatives provides another robust route to 2-substituted benzoxazoles. rsc.orgresearchgate.net To synthesize this compound, valeric acid or its corresponding acyl chloride would be the required reagent.

Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, proceeding through the in-situ generation of the acid chloride. researchgate.net This method is compatible with a variety of substituents, including chloro groups. researchgate.net Other reagents like Deoxo-Fluor and Lawesson's reagent have also been successfully employed to facilitate this transformation, often under microwave irradiation and solvent-free conditions. researchgate.net

The use of heterogeneous base catalysts, such as KF–Al₂O₃, has been reported for the reaction between 2-aminophenols and acid derivatives in acetonitrile at room temperature, affording high yields. rsc.org

Table 2: Reagents for Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acids/Derivatives

| Reagent/Catalyst | Reaction Conditions | Reactant | Yield | Reference |

| Methanesulfonic acid | N/A | Carboxylic acids | Excellent | researchgate.net |

| Deoxo-Fluor reagent | N/A | Carboxylic acids | High | researchgate.net |

| Lawesson's reagent | Microwave, solvent-free | Carboxylic acids | Good | researchgate.net |

| KF–Al₂O₃ | Acetonitrile, RT, 45–90 min | Acid derivatives | 83–95% | rsc.org |

The synthesis of benzoxazoles can also be achieved through the reaction of 2-aminophenols with alcohols, isothiocyanates, and ortho-esters. rsc.orgresearchgate.net The reaction with alcohols typically requires oxidative conditions. thieme-connect.com For instance, an iron-catalyzed hydrogen transfer strategy allows for the redox condensation of o-hydroxynitrobenzenes with alcohols to furnish 2-substituted benzoxazoles in very good yields. organic-chemistry.org

The reaction of 2-aminophenols with isothiocyanates leads to the formation of thiourea (B124793) intermediates, which can then be cyclized to 2-aminobenzoxazoles. researchgate.net This cyclodesulfurization can be promoted by reagents like triphenylbismuth (B1683265) dichloride or can proceed under metal-free conditions using hexafluoroisopropanol (HFIP). researchgate.net

Ortho-esters can also serve as one-carbon donors in the synthesis of 2-substituted benzoxazoles from 2-aminophenols. rsc.orgorganic-chemistry.org

Cyclization Approaches Beyond Simple Condensation

While condensation reactions are the most common, other cyclization strategies have been developed to access the benzoxazole core.

Oxidative Intramolecular C–O Coupling.researchgate.net

A notable alternative pathway involves the intramolecular oxidative C–O coupling of benzanilides, which can be catalyzed by copper. nih.govcapes.gov.br This method allows for the formation of 2-arylbenzoxazoles with high functional-group tolerance and regioselectivity, using molecular oxygen as the terminal oxidant. capes.gov.br While this specific example leads to 2-aryl derivatives, the principle of intramolecular C–O bond formation is a key strategy in heterocyclic synthesis. Another approach is the electrochemical oxidation and cyclization of glycine (B1666218) derivatives via an intramolecular Shono-type oxidative coupling, which proceeds without the need for transition metals or oxidants. organic-chemistry.org

An in-depth analysis of the chemical compound this compound reveals a fascinating intersection of synthetic chemistry and materials science. This article delves into the various methodologies for the synthesis of its core structure, the 1,3-benzoxazole ring, and the specific strategies employed to introduce the chloro-substituent.

2 Synthetic Methodologies and Strategies for 1,3-Benzoxazole Derivatives

The synthesis of 1,3-benzoxazole derivatives is a cornerstone of heterocyclic chemistry, with numerous strategies developed to construct this valuable scaffold. These methods often involve the formation of the oxazole ring fused to a benzene ring, starting from readily available precursors.

2 C–H Arylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 2-arylbenzoxazoles. This approach avoids the pre-functionalization of the benzoxazole ring, directly coupling it with an aryl partner.

Palladium-catalyzed C-H arylation of benzoxazoles with unactivated simple arenes has been developed, providing a straightforward route to 2-arylbenzoxazole derivatives. The use of CuBr₂ as an additive is crucial for this transformation. nih.gov Another approach involves the use of arylsulfonyl hydrazides as the aryl source in a palladium-catalyzed reaction. polyu.edu.hk This method is tolerant of halogen substituents, offering a significant advantage over traditional cross-coupling reactions that use aryl halides. polyu.edu.hk

Visible light-induced C-H arylation of azoles, including benzoxazoles, has also been achieved using a dual catalytic system with a ligand-free copper(I)-catalyst and a photoredox catalyst. rsc.org This method is applicable to a wide range of azole derivatives. rsc.org

Table 1: Examples of C-H Arylation Reactions for Benzoxazole Synthesis

| Catalyst System | Aryl Source | Reaction Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / CuBr₂ | Unactivated arenes | Toluene, reflux | Moderate | nih.govnih.gov |

| Pd(OAc)₂ / PPh₃ | Arylsulfonyl hydrazides | Oxidative conditions | Good | polyu.edu.hk |

| CuI / [Ir(p-F-ppy)₃] | Aryl iodides | MeCN/THF, Blue LED, rt | 71 | rsc.org |

| CuI / 10-phenylphenothiazine (PTH) | Aryl iodides | MeCN/THF, Blue LED, rt | Good | rsc.org |

3 Oxidative Cyclization of Phenolic Schiff Bases

The oxidative cyclization of phenolic Schiff bases, derived from the condensation of 2-aminophenols and aldehydes, is a common and effective method for synthesizing 2-substituted benzoxazoles. google.comzenodo.org A variety of oxidizing agents can be employed to facilitate this transformation.

One efficient protocol utilizes in situ generated tetraethylammonium (B1195904) superoxide (B77818) in dry DMF under microwave irradiation. google.comzenodo.org This method allows for a rapid and efficient synthesis of 2-arylbenzoxazoles from phenolic Schiff bases. google.comzenodo.org The reaction can also proceed with tetraethylammonium superoxide alone, but at a much slower rate. zenodo.org Other oxidants like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel have also been successfully used. researchgate.net

The reaction of a σ-arylruthenium cyclometallate with nitric oxide (NO) can also induce oxidative cyclization of a phenolic Schiff base ligand to form a benzoxazole derivative. nih.gov

Table 2: Oxidative Cyclization of Phenolic Schiff Bases

| Oxidant | Reaction Conditions | Substrate Scope | Yield (%) | Reference |

| Tetraethylammonium superoxide / Microwave | Dry DMF | Aromatic aldehydes | Good to excellent | google.comzenodo.org |

| Pyridinium chlorochromate (PCC) / Silica gel | Dichloromethane, rt | Structurally diverse Schiff's bases | Good to excellent | researchgate.net |

| Nitric Oxide (NO) on Ru complex | - | 4-methyl-2-(4-nitrobenzylideneamino)phenol | - | nih.gov |

4 Divergent Synthesis from Ortho-hydroxyaryl N-H Ketimines

A versatile and regioselective synthesis of 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines. This method offers a divergent pathway, allowing for the selective formation of either benzoxazoles or their isomeric benzisoxazoles from a common precursor. acs.org

The reaction proceeds through an N-Cl imine intermediate. The choice of reaction conditions dictates the final product. A NaOCl-mediated Beckmann-type rearrangement of the N-H ketimine leads to the formation of the 2-substituted benzoxazole. acs.org This reaction is typically fast, occurring almost instantaneously at room temperature. acs.org The reaction's outcome can also be influenced by the electronic properties of the aromatic ring, with electron-rich systems favoring the rearrangement to benzoxazoles. acs.org

Table 3: Divergent Synthesis from Ortho-hydroxyaryl N-H Ketimines

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| NaOCl (10% aq.) | Isopropanol | Room Temperature | 2-Substituted Benzoxazole | Good to excellent | acs.org |

| NCS | Various | - | N-Cl Imine Intermediate | - | acs.org |

5 Copper(II)-Catalyzed Cascade C-H Functionalization

Copper-catalyzed cascade reactions involving C-H functionalization represent an efficient strategy for the synthesis of benzoxazoles. researchgate.netnih.gov These methods often proceed under aerobic conditions, using air as the terminal oxidant, which is an environmentally benign approach. researchgate.netnih.govcapes.gov.br

An efficient method involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol. researchgate.netnih.govcapes.gov.br The reaction is typically carried out in a high-boiling solvent like dichlorobenzene at elevated temperatures. researchgate.netnih.gov The presence of a directing group, such as an amide or carbamate (B1207046) at the meta position of an acetanilide (B955) substrate, significantly enhances the reaction's efficiency and regioselectivity, leading to the formation of 7-substituted benzoxazoles. researchgate.netnih.gov

Table 4: Copper(II)-Catalyzed Cascade C-H Functionalization

| Catalyst | Oxidant | Solvent | Temperature (°C) | Key Feature | Yield (%) | Reference |

| Cu(II) | Air | Dichlorobenzene | 160 | High functional group tolerance | Poor to high | researchgate.netnih.govcapes.gov.br |

| Cu(II) | Air | Dichlorobenzene | 160 | Meta-directing group improves efficacy | Fairly high | researchgate.netnih.gov |

6 Nitrogen Extrusion Reactions of Azido (B1232118) Complexes

Nitrogen extrusion from in situ generated azido complexes provides a versatile pathway for the synthesis of nitrogen-containing heterocycles, including benzoxazoles. organic-chemistry.orgresearchgate.netnih.gov This method avoids the use of hazardous reagents like sodium azide (B81097) in combination with Brønsted acids. organic-chemistry.org

The reaction starts with an aldehyde or ketone, which is treated with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid such as zirconium tetrachloride (ZrCl₄) or triflic acid (TfOH) to form an azido complex. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of benzoxazoles, the reaction with ketones is particularly relevant. The azido complex undergoes aryl migration followed by cyclization to yield the benzoxazole product. organic-chemistry.org The reaction pathway is influenced by the substrate, with ketones generally favoring the formation of benzoxazoles. organic-chemistry.org

Table 5: Nitrogen Extrusion from Azido Complexes for Benzoxazole Synthesis

| Starting Material | Reagents | Lewis Acid | Key Transformation | Product | Reference |

| Ketones | TMSN₃ | ZrCl₄ or TfOH | Aryl migration and cyclization | Benzoxazoles | organic-chemistry.orgresearchgate.netnih.gov |

| Aldehydes | TMSN₃ | ZrCl₄ or TfOH | Proton elimination or nucleophilic substitution | Nitriles or Benzisoxazoles | organic-chemistry.orgresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBGGGUYHSOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategies for 1,3 Benzoxazole Derivatives

3 Halogenation Strategies for Chlorobenzoxazoles

The introduction of a chlorine atom onto the benzoxazole (B165842) ring is a key step in the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole. Various halogenation strategies can be employed to achieve this.

A general process for preparing chlorobenzoxazoles involves the reaction of a benzoxazole with a chlorinating agent in the presence of an acidic catalyst. nih.gov Suitable chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). nih.gov The reaction can be controlled to produce monochlorinated or dichlorinated products by adjusting the stoichiometry of the chlorinating agent. nih.gov

1 Exchange of Mercapto Group with Chlorine

A specific and effective method for introducing a chlorine atom at the 2-position of the benzoxazole ring is through the exchange of a 2-mercapto group. This transformation can be achieved by treating a 2-mercaptobenzoxazole (B50546) with a chlorinating agent. google.comgoogle.com

One patented process describes the reaction of 2-mercaptobenzoxazoles with chlorine gas. google.com A notable aspect of this method is that the reaction can be carried out by adding the 2-mercaptobenzoxazole to a melt of the corresponding 2-chlorobenzoxazole, followed by the introduction of chlorine gas. google.com This process is reported to produce 2-chlorobenzoxazoles in high yield and purity. google.com Sulfuryl chloride is another effective chlorinating agent for this transformation. researchgate.net

Table 6: Halogenation by Exchange of Mercapto Group

| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Reference |

| 2-Mercaptobenzoxazole | Chlorine gas | Melt of 2-chlorobenzoxazole | 2-Chlorobenzoxazole | google.com |

| 2-Mercaptobenzothiazole | Sulfuryl chloride | - | 2-Chlorobenzothiazole | researchgate.net |

Conversion of 1,3-Benzoxazol-2-ones with Phosphorus Pentachloride

A classic approach for the synthesis of 2-chlorobenzoxazoles involves the treatment of the corresponding 1,3-benzoxazol-2-one with phosphorus pentachloride (PCl₅). google.com This method is particularly useful for introducing a chlorine atom at the 2-position of the benzoxazole ring system. For instance, the synthesis of 2,6-dichlorobenzoxazole (B51379) can be achieved by reacting 6-chlorobenzoxazol-2-one with an excess of phosphorus pentachloride. google.com While effective, this process requires careful management of the excess PCl₅, which can complicate the purification process. google.com

Direct Chlorination of Benzoxazoles

Direct chlorination of the benzoxazole ring offers another route to chloro-substituted derivatives. While the direct chlorination of the analogous 1,3-benzothiazole to yield 2-chloro-1,3-benzothiazole is a known selective reaction, the direct chlorination of benzoxazole itself can lead to perchlorination without specific selectivity. google.com However, it has been demonstrated that under controlled conditions, selective chlorination can be achieved. For example, the chlorination of unsubstituted benzoxazole can selectively yield 2-chlorobenzoxazole, and with an excess of the chlorinating agent, 2,6-dichlorobenzoxazole can be obtained with good selectivity. google.comgoogle.com The reaction can be performed in a solvent like phosphorus oxychloride with a catalyst such as aluminum trichloride. google.com

Advanced and Sustainable Synthetic Approaches (Green Chemistry Principles)

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods for 1,3-benzoxazole derivatives, aligning with the principles of green chemistry. These advanced approaches often utilize catalysts to promote the desired transformations under milder conditions, with higher atom economy and reduced waste generation.

Catalyst-Mediated Synthesis

Various transition metals have proven to be effective catalysts for the synthesis of benzoxazoles. These methods often involve the condensation of 2-aminophenols with aldehydes or other carbonyl compounds.

Samarium Triflate (Sm(OTf)₃): Samarium triflate has emerged as a reusable and water-tolerant Lewis acid catalyst for the synthesis of benzoxazoles. organic-chemistry.org It efficiently catalyzes the reaction between o-aminophenols and aldehydes in an aqueous medium under mild conditions, offering good to excellent yields (72–96%) and short reaction times (2–5 hours). organic-chemistry.org The use of an ethanol-water solvent system at 60°C with 10 mol% of Sm(OTf)₃ has been identified as optimal. organic-chemistry.org This method is particularly advantageous as it avoids the use of hazardous organic solvents and is compatible with a range of functional groups. organic-chemistry.orgresearchgate.net

Copper (Cu): Copper catalysts, in various forms, are widely employed in benzoxazole synthesis. Copper(II)-catalyzed protocols have been developed for the regioselective C-H functionalization and C-O bond formation to produce functionalized benzoxazoles. nih.govdatapdf.com These reactions can be carried out using air as the terminal oxidant, enhancing the green credentials of the process. nih.govdatapdf.com For instance, copper(II) triflate has been used to catalyze the hydroamination of alkynones with 2-aminophenol (B121084). rsc.org Furthermore, copper-catalyzed intramolecular O-arylation of 2-haloanilides provides an efficient route to 2-substituted benzoxazoles. organic-chemistry.org The combination of a copper(I) salt, such as CuI, with a ligand like 1,10-phenanthroline (B135089) is often effective. organic-chemistry.org The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) intermediates. organic-chemistry.org

Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling reactions. In the context of benzoxazole synthesis, palladium complexes have been utilized for the direct C-H bond arylation of benzoxazoles with aryl chlorides. organic-chemistry.org A well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complex has been shown to effectively catalyze this transformation, yielding 2-aryloxazole derivatives. organic-chemistry.org Additionally, palladium catalysts supported on polymers have been developed for benzoxazole synthesis, with higher generation dendronized polymers showing enhanced catalytic activity. researchgate.net

Nickel(II) (Ni(II)): Nickel(II) complexes have also been explored as catalysts for the synthesis of benzoxazole derivatives. nih.gov For example, a nickel(II) complex supported on MCM-41 has been reported as a reusable and efficient catalyst for the synthesis of various heterocyclic compounds, including benzoxazoles. acs.org

Table 1: Comparison of Metal-Catalyzed Methods for Benzoxazole Synthesis

| Catalyst System | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Samarium Triflate (Sm(OTf)₃) | o-Aminophenols, Aldehydes | Reusable, water-tolerant, mild conditions, high yields. | organic-chemistry.orgresearchgate.net |

| Copper(II) Triflate | 2-Aminophenol, Alkynones | Hydroamination reaction, wide functional group tolerance. | rsc.org |

| Copper(I) Iodide / 1,10-Phenanthroline | o-Haloanilides | Intramolecular cyclization, effective for I, Br, and Cl substrates. | organic-chemistry.org |

| NHC-Pd(II)-Im Complex | Benzoxazoles, Aryl Chlorides | Direct C-H arylation, good yields for 2-aryloxazoles. | organic-chemistry.org |

| Nickel(II) on MCM-41 | Various substrates | Heterogeneous, reusable catalyst. | acs.org |

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.orgresearchgate.net

Zinc Sulfide (ZnS) Nanoparticles: ZnS nanoparticles have been demonstrated as an effective, cheap, and stable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives. ajgreenchem.comajgreenchem.com The reaction between o-aminophenol and various aldehydes proceeds in ethanol (B145695) at 70°C, offering high yields, easy work-up, and short reaction times. ajgreenchem.comajgreenchem.com The synthesis of ZnS nanoparticles can be achieved through a simple co-precipitation method. mdpi.com

Copper(II) Oxide (CuO) Nanoparticles: Copper(II) oxide nanoparticles serve as an efficient and ligand-free heterogeneous catalyst for the synthesis of benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org The catalyst can be recovered and recycled without a significant loss of activity. organic-chemistry.org Another study utilized a Cu₂O catalyst for the reaction of 2-aminophenol with substituted aryl aldehydes in DMSO at room temperature, achieving high yields. rsc.org

Fe₃O₄-supported Lewis Acidic Ionic Liquid: A magnetic nanocatalyst, consisting of an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), has been developed for the green synthesis of benzoxazoles. bohrium.comnih.govresearchgate.net This catalyst promotes the reaction between 2-aminophenols and aldehydes under solvent-free sonication, leading to high yields in a short reaction time (30 minutes). nih.govresearchgate.net The magnetic nature of the catalyst allows for easy separation and recycling for several consecutive runs with only a slight decrease in performance. nih.gov Another Fe₃O₄-supported catalyst, Fe₃O₄@SiO₂-SO₃H, has also been successfully used for the solvent-free synthesis of 2-arylbenzoxazoles at 50°C. ajchem-a.comajchem-a.com

Table 2: Overview of Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Synthetic Method | Advantages | Reference(s) |

|---|---|---|---|

| ZnS Nanoparticles | One-pot reaction of o-aminophenol and aldehydes. | High yields, mild conditions, easy purification, reusable catalyst. | ajgreenchem.comajgreenchem.com |

| CuO Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives. | Ligand-free, recyclable catalyst. | organic-chemistry.org |

| Fe₃O₄@LAIL | Condensation of 2-aminophenols and aldehydes under sonication. | Solvent-free, rapid reaction, magnetic separation, recyclable. | bohrium.comnih.govresearchgate.net |

| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aromatic aldehydes. | Solvent-free, low temperature, magnetic separation, reusable. | ajchem-a.comajchem-a.com |

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability.

Brønsted Acidic Ionic Liquid Gel: A reusable Brønsted acidic ionic liquid (BAIL) gel has been developed as an efficient heterogeneous catalyst for the synthesis of benzoxazoles. acs.orgnih.govnih.gov This catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). acs.orgnih.gov The reaction proceeds under solvent-free conditions, providing high yields of the desired products. acs.orgnih.govnih.gov The gel catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. acs.orgnih.gov Another Brønsted acidic ionic liquid, [Et₃NH][HSO₄], has been used to promote the one-pot synthesis of 1,3-benzoxazoles with a substituted thiazolidinone moiety under solvent-free conditions. bepls.com

Organocatalysis (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis has emerged as a powerful tool in the synthesis of 1,3-benzoxazoles, offering a metal-free alternative to traditional methods. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts utilized for this purpose.

One approach involves the NHC-catalyzed intramolecular cyclization of aldimines, which are generated in situ from the reaction of 2-aminophenols and aromatic aldehydes. organic-chemistry.org This method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing good yields of 2-arylbenzoxazoles. organic-chemistry.org

Another strategy employs NHC-metal complexes. For instance, a copper(I)-NHC complex has been shown to be highly effective in catalyzing the intramolecular coupling cyclization of 2-haloanilides. rsc.orgrsc.org This protocol results in good to excellent yields of 2-arylbenzoxazoles and is noted for its simplicity, avoiding the need for complex ligands. rsc.orgrsc.org Similarly, a nickel(II)-NHC complex supported on sawdust has been used as a heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles via C-H activation. benthamscience.com

The following table summarizes representative examples of NHC-catalyzed benzoxazole synthesis.

| Catalyst System | Reactants | Key Features | Reference |

| N-Heterocyclic Carbene (NHC) | 2-Aminophenols, Aromatic Aldehydes | Metal-free, mild conditions, good yields. | organic-chemistry.org |

| (IPr)CuCl (NHC-Copper Complex) | N-(2-halophenyl)benzamides | Efficient intramolecular cyclization, good to excellent yields, simple protocol. | rsc.org |

| Sawdust supported NHC-Ni Complex | Benzoxazole, Aryl boronic acids | Heterogeneous catalysis, C-H activation strategy, recyclable catalyst. | benthamscience.com |

Alternative Green Catalysts (e.g., "Fly Ash")

The use of industrial waste products as catalysts aligns with the principles of green chemistry. Fly ash, a byproduct of coal combustion in thermal power plants, has been successfully utilized as a cost-effective and environmentally benign catalyst for benzoxazole synthesis. ikm.org.my

In one study, fly ash was doped with boric acid and activated with sulfuric acid to create a solid acid catalyst. ikm.org.my This hybrid material proved effective for the condensation reaction between o-aminophenol and various aldehydes to produce benzoxazole derivatives under solvent-free conditions. ikm.org.my The catalyst with 5 wt. % boric acid was identified as the most efficient, and it could be recovered and reused for up to four cycles without a significant loss in its catalytic activity. ikm.org.my The development of such catalysts presents a viable method for transforming industrial solid waste into a valuable chemical resource. ikm.org.my

Solvent Minimization and Alternative Media

Reducing or eliminating the use of volatile and hazardous organic solvents is a key objective in green synthesis. Several strategies have been developed for the synthesis of 1,3-benzoxazoles that minimize solvent use.

Aqueous Medium Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methods have been developed that utilize water as the reaction medium for benzoxazole synthesis. For example, the condensation of o-aminophenols and aldehydes can be efficiently carried out in an ethanol-water mixture using samarium triflate as a reusable acid catalyst. organic-chemistry.org This approach is noted for its simplicity, mild reaction conditions, and efficiency. organic-chemistry.org In another instance, a nickel-based catalyst has been used for synthesizing benzoxazole derivatives in water at reflux, with reaction times as short as 50 minutes. acs.org

Solvent-Free Conditions

Completely eliminating the solvent is another effective green strategy. A number of catalytic systems have been shown to work efficiently under solvent-free conditions for the synthesis of 1,3-benzoxazoles. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent.

Notable examples include:

Brønsted Acidic Ionic Liquid Gel: A reusable ionic liquid gel has been used as a catalyst for the reaction of 2-aminophenol and benzaldehyde (B42025) at 130 °C, achieving a 98% yield of 2-phenylbenzoxazole. acs.orgnih.gov The catalyst can be easily recovered and reused. acs.orgnih.gov

Silica-Supported Sodium Hydrogen Sulphate: This solid acid catalyst promotes the reaction of o-substituted aminoaromatics with acyl chlorides under solvent-free conditions, offering high yields and easy catalyst reuse. researchgate.net

Zirconium(IV) Chloride: Catalytic amounts of ZrOCl₂·8H₂O can be used for the reaction of o-substituted aminoaromatics with orthoesters under solvent-free conditions. jocpr.com

Magnetic Nanoparticles: A Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) catalyzes the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, allowing for easy magnetic separation and reuse of the catalyst. nih.gov

The following table highlights different catalysts used in solvent-free benzoxazole synthesis.

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5h | High yield (98%), recyclable catalyst, no additives required. | acs.orgnih.gov |

| NaHSO₄-SiO₂ | o-Substituted Aminoaromatics, Acyl Chlorides | N/A | High yield, reusable and eco-friendly catalyst. | researchgate.net |

| Fly Ash (Boric Acid Doped) | o-Aminophenol, Aldehydes | N/A | Utilizes industrial waste, reusable catalyst. | ikm.org.my |

| LAIL@MNP | 2-Aminophenols, Aldehydes | Ultrasound, 70 °C, 30 min | Green method, easy magnetic recovery, reusable catalyst. | nih.gov |

Green Solvents (e.g., Polyethylene Glycol (PEG) 400)

Polyethylene glycol (PEG), particularly PEG-400, has gained attention as a non-toxic, non-volatile, and recyclable green reaction medium. tandfonline.comeurjchem.com It can serve as both a solvent and a catalyst in some reactions. rsc.org PEG-400 has been successfully employed in the one-pot synthesis of various heterocyclic compounds. rsc.orgnih.govresearchgate.net Its advantages include environmental friendliness, low cost, high yields, and the ability to be recovered and reused, making it a sustainable alternative to conventional organic solvents. tandfonline.comrsc.org

Energy Efficient and Process Intensification Techniques

To further enhance the sustainability of synthetic processes, energy-efficient techniques and process intensification methods are being explored. These methods aim to reduce reaction times, lower energy consumption, and improve scalability.

Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. For instance, the direct condensation of carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles has been achieved under solvent- and metal-free conditions using microwave irradiation. jocpr.com

Ultrasound Irradiation: Sonication is another energy-efficient technique. The synthesis of benzoxazoles using a magnetic nanoparticle-supported catalyst was performed under solvent-free ultrasound irradiation at 70 °C, with a short reaction time of 30 minutes. nih.gov

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. An efficient and scalable transformation of 3-halo-N-acyl anilines into benzoxazoles has been reported using a continuous flow reactor. acs.org The process involves a sequence of deprotonation, ortho-lithiation, and intramolecular cyclization to yield the final product. acs.org

Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times and often improving product yields compared to conventional heating. nih.gov This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov

For the synthesis of benzoxazoles, microwave irradiation facilitates the direct coupling of carboxylic acids with 2-aminophenols under solvent-free and catalyst-free conditions. researchgate.net This approach is compatible with a variety of functional groups, including chloro, methoxy (B1213986), and phenoxy substituents. researchgate.net Research on the synthesis of 5-chloro-2-phenylbenzoxazole, a closely related structure, from 2-amino-4-chlorophenol (B47367) and benzaldehyde demonstrates the effectiveness of this method. mdpi.com By optimizing parameters such as temperature and reaction time, high conversion rates can be achieved in as little as 15 minutes. mdpi.com The use of deep eutectic solvents like [CholineCl][oxalic acid] as a catalyst under microwave irradiation can further enhance reaction rates and selectivity, with the catalyst being recoverable and reusable. mdpi.com

Table 1: Microwave-Assisted Synthesis of 5-chloro-2-phenylbenzoxazole This interactive table summarizes the optimization of reaction conditions for the synthesis of 5-chloro-2-phenylbenzoxazole from 2-amino-4-chlorophenol and benzaldehyde under microwave irradiation, as detailed in the cited research. mdpi.com

| Temperature (°C) | Time (min) | Catalyst Amount (mol%) | Conversion (%) |

| 100 | 15 | 10 | 75 |

| 110 | 15 | 10 | 82 |

| 120 | 15 | 10 | 94 |

| 130 | 15 | 10 | 99 |

| 120 | 10 | 10 | 88 |

| 120 | 20 | 10 | 95 |

| 120 | 15 | 5 | 85 |

| 120 | 15 | 15 | 94 |

Sonication (Ultrasound-Assisted Synthesis)

Ultrasound-assisted synthesis, or sonication, utilizes the physical phenomenon of acoustic cavitation to drive chemical reactions. The formation, growth, and violent collapse of microscopic bubbles create localized high-pressure and high-temperature zones, accelerating reaction rates. researchgate.net This method provides a green alternative for synthesizing benzoxazoles, often resulting in shorter reaction times, milder conditions, and higher yields. researchgate.netnih.gov

The synthesis of benzoxazole derivatives from 2-amino-4-chlorophenol has been successfully achieved under ultrasound irradiation. researchgate.netnih.gov One notable protocol involves the reaction of 2-amino-4-chlorophenol with various aldehydes under solvent-free sonication at 70°C for just 30 minutes, using a magnetic nanoparticle-supported ionic liquid catalyst. nih.govrsc.org This approach offers significant advantages, including moderate to high yields, easy catalyst reusability, and the production of water as the sole byproduct. nih.govrsc.org Other studies have employed heterogeneous catalysts like Indion 190 resin in ethanol under sonication, demonstrating good tolerance for a wide variety of aldehydes and efficient synthesis of the corresponding benzoxazoles. ias.ac.in

Table 2: Comparison of Ultrasound-Assisted vs. Stirring Method for Benzoxazole Synthesis The data below, drawn from cited literature, illustrates the efficiency gains of using ultrasound irradiation over conventional stirring for the synthesis of allyl-sulfonamides, a key step in producing more complex heterocyclic structures. nih.gov

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Stirring | 6–10 hours | Good |

| Ultrasound Irradiation | 15–20 minutes | Excellent |

Ball-Milling Strategy

Mechanochemistry, particularly through ball-milling, represents a highly sustainable and efficient method for chemical synthesis. This solvent-free approach involves the mechanical activation of solid reactants to induce chemical reactions, thereby eliminating the need for potentially hazardous solvents and reducing energy consumption. researchgate.netrsc.org

A convenient, solvent-free method for the synthesis of benzoxazole derivatives has been developed using recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst within a ball mill. rsc.orgelsevierpure.com This strategy is noted for its environmentally friendly reaction conditions, high efficiency even on a multi-gram scale, and straightforward product isolation. rsc.org The process scores highly on green chemistry metrics, exhibiting a low E-factor (Environmental Factor), which signifies less waste generation per unit of product. rsc.orgelsevierpure.com This technique offers a significant advantage over conventional methods by avoiding toxic precursors and multistep procedures that generate substantial waste. researchgate.net

Flow Chemistry vs. Batch Processes in Environmental Impact Assessment

The shift from traditional batch processing to continuous flow chemistry is a cornerstone of modern green chemical manufacturing. cinz.nz Flow chemistry involves pumping reactants through a network of tubes or microreactors, offering superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability. cinz.nznih.gov

A life cycle assessment (LCA) comparing the synthesis of 2-aryl benzoxazoles using both batch and continuous flow methods demonstrates the profound environmental benefits of the latter. rsc.orgresearchgate.net The flow chemistry approach was found to reduce carbon emissions by 85% compared to an equivalent batch process. rsc.orgrsc.org This reduction is largely attributed to the ability to regenerate and recycle catalysts (such as manganese-based systems) and the use of greener, highly recyclable solvents like cyclopentyl methyl ether (CPME). rsc.orgrsc.org Flow processes also exhibit lower energy consumption and a significantly reduced solvent load, which can account for up to 88% of the environmental impact in batch syntheses. rsc.orgresearchgate.net Furthermore, continuous flow allows for a faster synthesis compared to batch procedures with minimal metal leaching from catalysts. rsc.orgresearchgate.net

Table 3: Environmental Impact Comparison: Flow vs. Batch Synthesis of Benzoxazoles This table highlights the key advantages of continuous flow processes over traditional batch methods in the synthesis of 2-aryl benzoxazoles, based on life cycle assessment data. rsc.orgrsc.org

| Parameter | Batch Process | Continuous Flow Process |

| Carbon Emissions | High | Reduced by 85% in comparison rsc.orgrsc.org |

| Energy Consumption | Higher | Lower rsc.org |

| Solvent Load/Waste | High (up to 88% of environmental impact) rsc.org | Significantly lower, high recyclability rsc.orgrsc.org |

| Catalyst Use | Difficult to recycle, potential for waste | In-line regeneration and recycling rsc.orgrsc.org |

| Safety | Higher risk with exothermic reactions | Improved heat transfer, enhanced safety cinz.nz |

Atom Economy and Waste Minimization Principles

The principles of atom economy and waste minimization are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and reduce or eliminate the generation of waste. The synthetic methodologies discussed above are prime examples of these principles in action.

Microwave-assisted and sonication-based syntheses often proceed under solvent-free conditions, which drastically reduces waste. researchgate.netrsc.org When a reaction can be conducted without a solvent, it eliminates the need for purchasing, handling, and disposing of these chemicals, leading to a significantly lower E-Factor. Furthermore, methods that produce only water as a byproduct exemplify high atom economy and waste minimization. nih.gov

Ball-milling is an inherently waste-minimizing technique as it is typically performed without any solvent, directly reacting solid materials. rsc.org This mechanochemical approach avoids the generation of solvent waste, which is a major contributor to the environmental impact of chemical processes.

Continuous flow chemistry provides a systemic approach to waste minimization. By enabling the efficient recycling of catalysts and solvents, it adds a layer of circularity to the chemical process. rsc.orgresearchgate.net The precise control over reaction conditions in flow reactors leads to higher selectivity and fewer byproducts, further improving atom economy and reducing the need for extensive purification, which itself can be a source of significant waste. cinz.nzrsc.org

Reaction Mechanisms and Pathways in Benzoxazole Formation

Mechanistic Investigations of Cyclization Reactions

The cyclization to form the benzoxazole (B165842) core is a critical step, and its mechanism has been the subject of extensive research. These investigations have shed light on the precise sequence of events, including condensation, aromatization, and the influence of various reagents.

Condensation-Aromatization Mechanisms of o-Aminophenols with Carbonyls

The most common and direct route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carbonyl compound, such as an aldehyde or carboxylic acid. rsc.orgchemicalbook.com In the case of 2-Butyl-5-chloro-1,3-benzoxazole, this would involve the reaction of 2-amino-4-chlorophenol (B47367) with butanal or a related butyryl derivative.

The generally accepted mechanism proceeds through the following key steps:

Initial Condensation: The reaction initiates with the nucleophilic attack of the amino group of the o-aminophenol on the carbonyl carbon of the aldehyde. This is often facilitated by an acid or base catalyst. acs.org

Formation of a Schiff Base Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of a Schiff base (or azomethine) intermediate. nih.govnih.gov This intermediate, a 2-(butylideneamino)phenol derivative in this specific case, is a crucial precursor to the final benzoxazole ring.

Intramolecular Cyclization: The hydroxyl group on the phenyl ring of the Schiff base then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms a dihydrobenzoxazole intermediate. nih.govnih.gov

Aromatization: The final step is the aromatization of the dihydrobenzoxazole intermediate to yield the stable benzoxazole ring. This is typically an oxidative process, often utilizing air as the oxidant, which removes two hydrogen atoms. acs.orgnih.govnih.gov

Role of Oxidants and Electron Transfer Processes

Oxidants play a pivotal role in the aromatization step of benzoxazole synthesis. While atmospheric oxygen is often sufficient, various other oxidizing agents have been employed to enhance the reaction efficiency and yield. nih.gov These include elemental sulfur, potassium persulfate, and hypervalent iodine reagents. researchgate.net

The mechanism involving these oxidants often involves electron transfer processes. For instance, a proposed mechanism with certain oxidants suggests a single-electron transfer (SET) from the electron-rich Schiff base intermediate to the oxidant. researchgate.net This generates a radical cation, which can then undergo further oxidation and cyclization to form the benzoxazole product. researchgate.net However, experimental evidence in some systems suggests that the reaction may proceed without the involvement of radical intermediates. researchgate.net

In electrochemical synthesis, an alternative green approach, the oxidative cyclization is achieved anodically, avoiding the need for chemical oxidants and generating only hydrogen gas as a byproduct. bohrium.comorganic-chemistry.org

Intramolecular Cyclization Pathways

The intramolecular cyclization is the key bond-forming event that creates the oxazole (B20620) ring. As described in the condensation-aromatization mechanism, the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon is the primary pathway. nih.govnih.gov

Alternative intramolecular cyclization strategies have also been developed. For example, the cyclization of ortho-haloanilides, catalyzed by copper, is believed to proceed through an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another approach involves the intramolecular cyclization of glycine (B1666218) derivatives through a copper-catalyzed oxidative C-H/O-H cross-coupling. rsc.org These methods provide alternative routes to the benzoxazole core, sometimes offering advantages in terms of substrate scope or reaction conditions.

Rearrangement Mechanisms

In addition to direct cyclization reactions, rearrangement mechanisms can also be harnessed for the synthesis of benzoxazoles.

Beckmann-Type Rearrangement in Benzoxazole Synthesis

The Beckmann rearrangement, a classic reaction in organic chemistry, has been adapted for the synthesis of 2-substituted benzoxazoles. This approach typically starts with an o-hydroxyaryl ketoxime. researchgate.netclockss.org

The proposed mechanism involves the following steps:

Activation of the Oxime: The oxime is treated with a reagent, such as diethyl chlorophosphate or a mixture of bis(trichloromethyl) carbonate and triphenylphosphine (B44618) oxide, which activates the hydroxyl group of the oxime. researchgate.netclockss.org

Rearrangement: This is followed by a Beckmann rearrangement, where the group anti to the leaving group on the oxime migrates to the nitrogen atom, forming a nitrilium ion intermediate. clockss.orgacs.org

Intramolecular Cyclization: The phenolic hydroxyl group then attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. acs.orgacs.orgresearchgate.net

Deprotonation: Finally, deprotonation yields the stable 2-substituted benzoxazole. clockss.org

This method provides a powerful alternative for accessing benzoxazoles, particularly when the corresponding o-hydroxyaryl ketoximes are readily available. The choice of reaction conditions can sometimes allow for selective synthesis of either benzoxazoles or their isomeric benzisoxazoles. clockss.org

Catalytic Reaction Cycles

The development of catalytic systems has been instrumental in advancing the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved sustainability. A wide array of catalysts, including Brønsted and Lewis acids, transition metals, and even ionic liquids, have been successfully employed. acs.org

A general catalytic cycle for the condensation of o-aminophenols with aldehydes often involves the following stages:

Catalyst Activation of the Carbonyl: The catalyst, for instance, a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. nih.gov

Nucleophilic Attack and Dehydration: The amino group of the o-aminophenol then attacks the activated carbonyl, leading to the formation of the Schiff base intermediate after dehydration, with the catalyst being regenerated or remaining involved in the subsequent steps. acs.orgnih.gov

Catalyzed Cyclization and Aromatization: The catalyst can also facilitate the intramolecular cyclization and subsequent oxidative aromatization to afford the final benzoxazole product and regenerate the active catalyst for the next cycle. rsc.org

Metal-Catalyzed C-O and C-N Bond Formation Steps

Metal catalysts, particularly those based on transition metals like copper, palladium, and cobalt, are instrumental in forging the critical C-O and C-N bonds necessary for the formation of the benzoxazole ring. google.com These reactions often proceed through a series of oxidative addition, reductive elimination, and transmetalation steps, depending on the specific catalytic cycle.

One common pathway involves the initial formation of an amide intermediate, N-(4-chloro-2-hydroxyphenyl)pentanamide, from 2-amino-4-chlorophenol and a pentanoic acid derivative. A metal catalyst can then facilitate the intramolecular C-O bond formation. For instance, copper-catalyzed methods have been shown to be effective for the synthesis of benzoxazoles. organic-chemistry.org The mechanism is believed to involve the coordination of the copper catalyst to the amide and the phenolic oxygen, bringing them into proximity and lowering the activation energy for the cyclization.

Palladium catalysts are also widely used, often in cross-coupling reactions. While many examples focus on the formation of 2-arylbenzoxazoles, the principles can be extended to 2-alkyl derivatives. In a potential pathway, a palladium catalyst could facilitate the coupling of 2-amino-4-chlorophenol with a pentanoyl derivative. More directly, some metal catalysts can promote the direct oxidative cyclization of 2-aminophenols with aldehydes. For example, a cobalt-catalyzed aerobic reaction between a 2-aminophenol (B121084) and an aldehyde can produce the corresponding benzoxazole. nih.gov The proposed mechanism involves the formation of a Schiff base intermediate, which then undergoes metal-catalyzed oxidative dehydrogenation to form the benzoxazole ring.

The choice of metal, ligand, and reaction conditions significantly impacts the efficiency of these catalytic systems. The following table summarizes representative metal-catalyzed systems for benzoxazole synthesis, which can be adapted for the preparation of 2-butyl-5-chlorobenzoxazole.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni(II) complex | 2-aminophenol, aromatic aldehydes | DMF | 80 | 87-94 | chemicalbook.com |

| TiO₂–ZrO₂ | 2-aminophenol, aromatic aldehyde | Acetonitrile (B52724) | 60 | 83-93 | chemicalbook.com |

| Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-aminophenol, aromatic aldehydes | Solvent-free (sonication) | 70 | Moderate to high | nih.gov |

| Cobalt catalyst | 2-aminophenols, aldehydes | 1,2-dichlorobenzene | 140 | Good | nih.gov |

It is important to note that the reactivity of aliphatic aldehydes like pentanal can differ from aromatic aldehydes, potentially requiring optimization of the catalytic system.

Role of Brønsted and Lewis Acid Catalysis

Acid catalysis provides an alternative and often more direct route to 2-substituted benzoxazoles through the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde. acs.org Both Brønsted and Lewis acids can be employed, each influencing the reaction pathway in a distinct manner.

Brønsted Acid Catalysis:

Brønsted acids, which are proton donors (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ionic liquids), play a crucial role in activating the carbonyl group of the electrophile (pentanal or pentanoic acid). nih.gov In the reaction between 2-amino-4-chlorophenol and pentanal, the Brønsted acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the phenol. This leads to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). The subsequent and rate-determining step is the intramolecular nucleophilic attack of the phenolic hydroxyl group on the imine carbon. Protonation of the imine nitrogen by the Brønsted acid further activates it towards this cyclization. A final dehydration step, also acid-catalyzed, yields the aromatic benzoxazole ring.

The general mechanism for Brønsted acid-catalyzed formation of 2-butyl-5-chlorobenzoxazole from 2-amino-4-chlorophenol and pentanal can be summarized as follows:

Protonation of the carbonyl oxygen of pentanal.

Nucleophilic attack by the amino group of 2-amino-4-chlorophenol.

Formation of a hemiaminal intermediate.

Dehydration to form a protonated Schiff base.

Intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group.

Dehydration of the resulting intermediate to afford 2-butyl-5-chlorobenzoxazole.

A study on the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel demonstrated high yields for the condensation of 2-aminophenol with various aldehydes, highlighting the effectiveness of this catalytic approach. acs.org

Lewis Acid Catalysis:

Lewis acids, which are electron-pair acceptors (e.g., BF₃·Et₂O, AlCl₃, or metal triflates), function similarly to Brønsted acids by activating the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen of pentanal or the carboxylic acid derivative, which increases the electrophilicity of the carbonyl carbon. The subsequent steps of nucleophilic attack by the amino group, formation of an intermediate, and cyclization are analogous to the Brønsted acid-catalyzed pathway.

In some instances, Lewis acids can be particularly effective in promoting the reaction, especially when using less reactive carboxylic acid derivatives. For example, the use of a magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) has been shown to be an efficient catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.gov This method offers advantages in terms of catalyst recyclability and milder reaction conditions. A proposed mechanism involves the activation of the aldehyde by the Lewis acidic sites on the catalyst, followed by condensation with the aminophenol and subsequent cyclization.

The following table provides examples of acid-catalyzed systems for the synthesis of benzoxazoles.

| Catalyst | Reactant 2 | Solvent | Temperature | Yield (%) | Reference |

| Brønsted acidic ionic liquid gel | Aldehydes | Solvent-free | 130 °C | 85-98 | acs.org |

| Fluorophosphoric acid | Aromatic/aliphatic aldehydes | Ethanol (B145695) | Room Temp | Good | |

| BF₃·Et₂O | N-cyano-N-phenyl-p-toluenesulfonamide | 1,4-dioxane | Reflux | 45-60 | |

| LAIL@MNP | Aldehydes | Solvent-free (sonication) | 70 °C | Moderate to high | nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 2 Butyl 5 Chloro 1,3 Benzoxazole and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 2-Butyl-5-chloro-1,3-benzoxazole is predicted to exhibit a series of characteristic absorption bands corresponding to its key structural features. The benzoxazole (B165842) core, the butyl substituent, and the chloro-substituent each contribute to a unique vibrational fingerprint.

Key expected IR absorption bands for this compound, based on data from related compounds, include:

C=N Stretching: A prominent band is anticipated in the region of 1610-1630 cm⁻¹, characteristic of the C=N double bond within the oxazole (B20620) ring. For instance, 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole (B1303118) shows a key peak for C=N stretching at approximately 1610 cm⁻¹.

C-O-C Vibrations: The ether linkage within the benzoxazole ring is expected to produce strong absorption bands around 1250-1270 cm⁻¹. The C-O-C vibrations in 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole are observed around 1250 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The butyl group will give rise to characteristic stretching vibrations for its CH₂, and CH₃ groups in the range of 2850-2960 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated to be in the fingerprint region, typically around 700-800 cm⁻¹. For example, in 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the Ar-Cl vibration appears at 760–799 cm⁻¹. rsc.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference Compound |

| Aromatic C-H Stretch | >3000 | General Aromatic Compounds |

| Aliphatic C-H Stretch | 2850-2960 | General Alkanes |

| C=N Stretch (Oxazole) | 1610-1630 | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |

| Aromatic C=C Stretch | 1450-1600 | General Aromatic Compounds |

| C-O-C Stretch (Oxazole) | 1250-1270 | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |

| C-Cl Stretch | 700-800 | 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing detailed information about the hydrogen and carbon framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound will display distinct signals for the protons of the butyl group and the aromatic protons on the benzoxazole ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Based on the analysis of related structures, the following proton environments are expected:

Butyl Group Protons: The four-carbon chain of the butyl group will present a characteristic pattern. A triplet for the terminal methyl (CH₃) protons is expected around 0.9-1.0 ppm. The two methylene (B1212753) (CH₂) groups adjacent to the methyl group and the oxazole ring will likely appear as multiplets in the range of 1.3-1.8 ppm and a triplet around 2.8-3.0 ppm, respectively.

Aromatic Protons: The three protons on the chlorinated benzene ring will exhibit signals in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and oxazole ring substituents. For instance, in 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the benzoxazole ring protons appear between 7.42 and 8.02 ppm. rsc.org

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Butyl -CH₃ | 0.9 - 1.0 | Triplet |

| Butyl -CH₂-CH₂- | 1.3 - 1.8 | Multiplet |

| Butyl -CH₂-C=N | 2.8 - 3.0 | Triplet |

| Aromatic -H | 7.0 - 8.0 | Multiplets/Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The predicted chemical shifts for the carbon atoms are as follows:

Benzoxazole Ring Carbons: The carbon atom of the C=N bond is expected to be the most downfield, appearing around 160-165 ppm. The other aromatic carbons of the benzoxazole ring will resonate in the 110-150 ppm range.

Butyl Group Carbons: The carbons of the butyl group will appear in the upfield region of the spectrum, typically between 13 and 40 ppm.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | 20 - 30 |

| Butyl -CH₂-C=N | 30 - 40 |

| Aromatic -C | 110 - 150 |

| C=N (Oxazole) | 160 - 165 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₂ClNO, approximately 209.67 g/mol ).

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for this molecule are likely to include:

Loss of the Butyl Group: Cleavage of the bond between the butyl group and the benzoxazole ring would result in a significant fragment.

Loss of a Propyl Radical: Alpha-cleavage next to the nitrogen atom could lead to the loss of a propyl radical (C₃H₇), resulting in a fragment ion.

Fragmentation of the Benzoxazole Ring: The heterocyclic ring can undergo characteristic cleavage, leading to smaller fragment ions.

Isotopic Peak for Chlorine: The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb in the UV region. nih.gov The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption maxima (λmax) in the UVA and UVB regions, likely between 300 and 400 nm. scielo.br The exact position of the absorption bands will be influenced by the electronic effects of the butyl and chloro substituents on the benzoxazole chromophore. Some benzoxazole derivatives are also known to be fluorescent, emitting light in the blue region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectra of benzoxazole derivatives typically exhibit absorption bands in the UVA and UVB regions, which is a property of interest for applications such as organic UV filters. scielo.br For instance, a study on 2-(2'-hydroxyphenyl) benzoxazole derivatives showed maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The specific substituents on the benzoxazole core, such as the butyl and chloro groups in this compound, influence the electronic environment and thus the precise λmax values.

In a study of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, UV-Visible spectroscopy was utilized to characterize the synthesized compounds. nih.gov While specific λmax values for this compound are not detailed in the provided search results, the general methodology involves dissolving the compound in a suitable solvent, such as ethanol or methanol, and recording the absorption spectrum. The resulting data provides insights into the conjugated π-electron system of the benzoxazole ring.

Table 1: Representative UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(4'-amino-2'-hydroxyphenyl) benzoxazole | Ethanol/MCT | 336-374 | scielo.br |

| 2-(5'-amino-2'-hydroxyphenyl) benzoxazole | Ethanol/MCT | 336-374 | scielo.br |

This table is illustrative and based on data for related benzoxazole structures. Specific data for this compound would require direct experimental measurement.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₁₁H₁₂ClNO), elemental analysis would be expected to yield percentage values for carbon, hydrogen, nitrogen, and chlorine that correspond to its molecular formula.

Research on various benzoxazole derivatives consistently reports the use of elemental analysis to confirm the successful synthesis of the target molecules. For example, in the synthesis of 2-substituted-1,3-benzoxazole derivatives, elemental analysis was performed to verify the composition of the newly created compounds. researchgate.net Similarly, studies on other heterocyclic compounds, such as 5-arylimino-1,3,4-thiadiazole derivatives, also rely on high-accuracy mass spectral analysis alongside elemental analysis to confirm molecular structures. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₂ClNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 63.01 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.78 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.91 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.68 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.63 |

| Total | | | | 209.69 | 100.00 |

This table presents the theoretical values. Experimental results from elemental analysis would be compared against these to confirm the empirical formula.

X-ray Diffraction for Solid-State Structural Elucidation

While specific XRD data for this compound was not found in the search results, the application of this technique to closely related benzoxazole derivatives demonstrates its importance in the field. For instance, the crystal structure of 2-amino-5-chloro-1,3-benzoxazole was determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed a planar molecule with specific hydrogen bonding interactions that dictate its packing in the solid state. researchgate.net Another study on 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone also utilized single crystal X-ray diffraction to determine its molecular structure. researchgate.net

Table 3: Crystallographic Data for 2-Amino-5-chloro-1,3-benzoxazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4403 (19) |

| b (Å) | 3.7390 (7) |

| c (Å) | 19.737 (4) |

| β (°) | 101.67 (3) |

| Volume (ų) | 682.2 (2) |

| Z | 4 |

Data from a study on a related benzoxazole derivative illustrates the type of information obtained from X-ray diffraction analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the context of this compound, techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely used to monitor the progress of a synthesis reaction and to assess the purity of the final product.

TLC is a simple and rapid method used to qualitatively follow a reaction. For example, in the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, TLC was performed on silica-gel coated slides, and the spots were visualized under UV light to monitor the reaction's completion. nih.gov The mobile phase used was a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:2). nih.gov

For more detailed analysis and purity determination, GC is often employed. In a study on the synthesis of benzoxazoles, the reaction was monitored by either TLC or GC to determine when the reaction was complete. acs.org High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the purification and purity assessment of benzoxazole derivatives.

Table 4: Chromatographic Methods in the Analysis of Benzoxazole Derivatives

| Technique | Application | Stationary Phase | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica-Gel-G | Hexane:Ethyl Acetate (3:2) | nih.gov |

| Gas Chromatography (GC) | Reaction Monitoring | Not Specified | Not Specified | acs.org |

This table summarizes the common applications of chromatographic techniques in the synthesis and analysis of benzoxazole compounds.

Computational and Theoretical Chemistry Studies on 2 Butyl 5 Chloro 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties. For complex organic molecules like 2-Butyl-5-chloro-1,3-benzoxazole, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model its characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT is used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is found, and to calculate various electronic properties. nih.govnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation for the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.